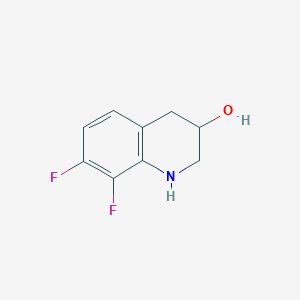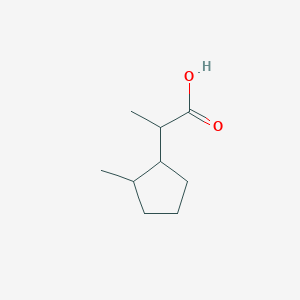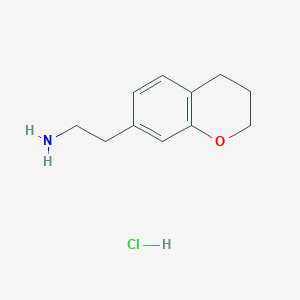
7,8-Difluoro-1,2,3,4-tetrahydroquinolin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,8-Difluoro-1,2,3,4-tetrahydroquinolin-3-ol is a fluorinated derivative of tetrahydroquinoline.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Difluoro-1,2,3,4-tetrahydroquinolin-3-ol typically involves the fluorination of tetrahydroquinoline derivatives. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound .
化学反応の分析
Types of Reactions
7,8-Difluoro-1,2,3,4-tetrahydroquinolin-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce other functional groups at specific positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions include various fluorinated quinoline and tetrahydroquinoline derivatives, which can be further functionalized for specific applications .
科学的研究の応用
7,8-Difluoro-1,2,3,4-tetrahydroquinolin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable probe in biological studies, particularly in enzyme inhibition and receptor binding assays.
Industry: The compound is used in the development of advanced materials, including liquid crystals and dyes
作用機序
The mechanism of action of 7,8-Difluoro-1,2,3,4-tetrahydroquinolin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of the target molecules. This interaction can modulate various biochemical pathways, resulting in the desired biological effects .
類似化合物との比較
Similar Compounds
- 6,7-Difluoro-1,2,3,4-tetrahydroquinolin-4-one
- 7,8-Difluoro-1,2,3,4-tetrahydroquinolin-4-one
- 2,3,4,5,7,8-Hexafluoro-4-quinolinthiole
Uniqueness
Compared to similar compounds, 7,8-Difluoro-1,2,3,4-tetrahydroquinolin-3-ol stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of fluorine atoms at the 7 and 8 positions enhances its stability and reactivity, making it a valuable compound for various applications .
特性
分子式 |
C9H9F2NO |
|---|---|
分子量 |
185.17 g/mol |
IUPAC名 |
7,8-difluoro-1,2,3,4-tetrahydroquinolin-3-ol |
InChI |
InChI=1S/C9H9F2NO/c10-7-2-1-5-3-6(13)4-12-9(5)8(7)11/h1-2,6,12-13H,3-4H2 |
InChIキー |
PLURRWIQQFPRAA-UHFFFAOYSA-N |
正規SMILES |
C1C(CNC2=C1C=CC(=C2F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R)-2-bromo-N-[5-(2,4-difluorophenoxy)pyrazin-2-yl]propanamide](/img/structure/B13452212.png)

![tert-butyl N-[(2R)-1-amino-5,5-difluoropentan-2-yl]carbamate](/img/structure/B13452224.png)



![2-[2,6-Bis(benzyloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B13452259.png)




![4-(1,3-Benzodioxol-5-yl)-1,4,6,7-tetrahydro-1-methyl-7-oxo-3-phenyl-8H-pyrazolo[3,4-e][1,4]thiazepine-8-acetic Acid](/img/structure/B13452310.png)
![2-Tert-butyl 4-methyl 2,8-diazaspiro[4.5]decane-2,4-dicarboxylate hydrochloride](/img/structure/B13452317.png)
![Potassium trifluoro({3-phenylbicyclo[1.1.1]pentan-1-yl})boranuide](/img/structure/B13452318.png)
